molecular formula C18H14 B188453 1-Styrylnaphthalene CAS No. 2840-87-1

1-Styrylnaphthalene

Cat. No. B188453
CAS RN: 2840-87-1
M. Wt: 230.3 g/mol
InChI Key: QAVDMWIHZMXKFR-BUHFOSPRSA-N
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Description

1-Styrylnaphthalene is a chemical compound that belongs to the family of aromatic hydrocarbons. It is a colorless to light yellow liquid with a sweet floral odor. It is widely used in the chemical industry as a starting material for the synthesis of various organic compounds.

Mechanism Of Action

The exact mechanism of action of 1-Styrylnaphthalene is not fully understood. However, it is believed to exert its biological effects by interacting with cellular components such as proteins, DNA, and cell membranes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Biochemical And Physiological Effects

1-Styrylnaphthalene has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. It has also been found to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the major advantages of 1-Styrylnaphthalene is its versatility in terms of its biological and pharmacological activities. It can be used as a starting material for the synthesis of various organic compounds with different biological activities. However, one of the limitations of using 1-Styrylnaphthalene in lab experiments is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures.

Future Directions

There are several future directions for the research on 1-Styrylnaphthalene. One potential area of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of its potential use as a fluorescent probe in biological imaging. Additionally, the biological and pharmacological activities of 1-Styrylnaphthalene can be further studied to identify new therapeutic applications.
In conclusion, 1-Styrylnaphthalene is a versatile chemical compound with a wide range of biological and pharmacological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications in various fields.

Synthesis Methods

The synthesis of 1-Styrylnaphthalene can be achieved by the reaction of naphthalene with styrene in the presence of a catalyst. The most commonly used catalyst for this reaction is aluminum chloride. The reaction takes place at a temperature of around 100-150°C and under anhydrous conditions.

Scientific Research Applications

1-Styrylnaphthalene has been extensively studied for its biological and pharmacological properties. It has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use as a fluorescent probe in biological imaging.

properties

IUPAC Name

1-[(E)-2-phenylethenyl]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-2-7-15(8-3-1)13-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-14H/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVDMWIHZMXKFR-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Styrylnaphthalene

CAS RN

2840-87-1
Record name NSC91576
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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